Cas no 6898-43-7 (2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine)

2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine structure
6898-43-7 structure
Product Name:2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine
Numero CAS:6898-43-7
MF:C14H20Cl3N3
MW:336.687700271606
CID:972808
PubChem ID:24183103
Update Time:2025-04-19

2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine
    • bis(2-chloroethyl)-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]azanium,chloride
    • WLN: T56 BM DNJ C1N2G2G G1 H1 &GH
    • Benzimidazole methylene mustard
    • DTXSID70988740
    • Benzimidazole,6-dimethyl-, hydrochloride
    • Benzimidazole, 2-[[bis(2-chloroethyl)amino]methyl]-5,6-dimethyl-, hydrochloride
    • 2-[[Bis(2-chloroethyl)amino]methyl]-5,5-dimethylbenzimidazole hydrochloride
    • NSC23892
    • 2-[[Di(2-chloroethyl)amino]methyl]-5,6-dimethylbenzimidazole
    • Benzimidazole,6-dimethyl-, monohydrochloride
    • 2-Chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
    • SKI 24482
    • CB 40042
    • Dimethylbenzimidazole mustard
    • Benzimidazole, 2-[[bis(2-chloroethyl)amino]methyl]-5,6-dimethyl-, monohydrochloride
    • 1H-Benzimidazole-2-methanamine, N,N-bis(2-chloroethyl)-5,6-dimethyl-, hydrochloride (1:1)
    • 6898-43-7
    • N43XNX7CLF
    • NSC-23892
    • Inchi: 1S/C14H19Cl2N3.ClH/c1-10-7-12-13(8-11(10)2)18-14(17-12)9-19(5-3-15)6-4-16;/h7-8H,3-6,9H2,1-2H3,(H,17,18);1H
    • Chiave InChI: XWCWNNVWJHNJHP-UHFFFAOYSA-N
    • Sorrisi: ClCCN(CCCl)CC1=NC2C=C(C)C(C)=CC=2N1.Cl

Proprietà calcolate

  • Massa esatta: 335.072
  • Massa monoisotopica: 335.072
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 6
  • Complessità: 271
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 33.1A^2

Proprietà sperimentali

  • Densità: 1.25
  • Punto di ebollizione: 427.7°C at 760 mmHg
  • Punto di infiammabilità: 212.5°C
  • Indice di rifrazione: 1.609
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.